3,5-Difluorobenzenesulfonamide is a synthetic chemical compound primarily utilized in scientific research to investigate various biological processes and material properties. [, ]
Source: 3,5-Difluorobenzenesulfonamide is not naturally occurring and is produced through chemical synthesis. [, ]
Classification: It can be classified as an aromatic sulfonamide, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring with fluorine substitutions at the 3 and 5 positions. [, ]
While specific details of its synthesis are not extensively discussed in the provided literature, it is typically synthesized through reactions involving 3,5-difluorobenzenesulfonyl chloride with ammonia or an amine. [, ] Further details on reaction conditions and optimization strategies require exploration from relevant chemical literature.
3,5-Difluorobenzenesulfonamide consists of a benzene ring with two fluorine atoms substituted at the 3 and 5 positions. [] A sulfonamide group (-SO2NH2) is attached to the benzene ring at the 1 position. This structure allows for potential interactions with biological targets through various intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and pi-stacking.
The mechanism of action of 3,5-difluorobenzenesulfonamide derivatives is often associated with their ability to inhibit key enzymes. For instance, fluorinated benzenesulfonamides have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom at specific positions on the benzenesulfonamide ring has been shown to preserve COX-2 inhibitory potency while enhancing selectivity over COX-1, as demonstrated by the development of JTE-522, a selective COX-2 inhibitor1.
Similarly, these compounds have been found to be potent inhibitors of carbonic anhydrases (CAs), which are enzymes that regulate pH and are implicated in various physiological and pathological processes. Studies have shown that fluorinated benzenesulfonamides can bind with high affinity to different CA isoforms, with certain derivatives exhibiting nanomolar inhibition of tumor-associated CA isoforms such as CA IX and CA XII2478.
Moreover, the interaction of 3,5-difluorobenzenesulfonamide derivatives with other biological targets has been explored. For example, N-Fluorobenzenesulfonimide has been used as an attenuator for Ag(i)-catalyzed cycloisomerization, providing a method to synthesize azepino[4,5-b]indole derivatives, which have potential applications in medicinal chemistry3.
In the medical field, 3,5-difluorobenzenesulfonamide derivatives have been investigated for their therapeutic potential. The derivatives have been studied as aldose reductase inhibitors, which could be beneficial in managing complications of diabetes mellitus. Compounds such as N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide have shown higher in vitro inhibitory activity compared to previous inhibitors and also exhibit antioxidant potential5.
Cancer research has also benefited from these derivatives. For instance, dibenzenesulfonamides have been synthesized and shown to induce apoptosis and autophagy in cancer cells, as well as inhibit CA isoenzymes associated with cancer7. Additionally, arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been identified as HIF-1 pathway inhibitors, which could antagonize tumor growth6.
The anti-inflammatory properties of 3,5-difluorobenzenesulfonamide derivatives have been explored through the synthesis of pyrazoline compounds bearing the benzenesulfonamide moiety. These compounds have demonstrated significant anti-inflammatory activity in animal models, with some showing greater activity than the standard drug celecoxib9.
As previously mentioned, the inhibition of carbonic anhydrases by fluorinated benzenesulfonamides has been extensively studied. These inhibitors have shown selectivity for different CA isoforms, which could lead to the development of targeted therapies for conditions such as glaucoma, epilepsy, and cancer2478.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: